molecular formula C11H10O2 B12815870 Methyl 3-ethynyl-2-methylbenzoate

Methyl 3-ethynyl-2-methylbenzoate

Cat. No.: B12815870
M. Wt: 174.20 g/mol
InChI Key: FQWJZVUZUQAZEE-UHFFFAOYSA-N
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Description

Methyl 3-ethynyl-2-methylbenzoate is an organic compound characterized by a benzene ring substituted with an ethynyl group and a methyl group, along with an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-ethynyl-2-methylbenzoate typically involves the esterification of 3-ethynyl-2-methylbenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of green chemistry principles, such as the employment of recyclable catalysts and solvents, is also being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-ethynyl-2-methylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nitration: Concentrated nitric acid and sulfuric acid are used as reagents.

    Hydrogenation: Palladium on carbon (Pd/C) is commonly used as a catalyst.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) are typical oxidizing agents.

Major Products Formed:

Scientific Research Applications

Methyl 3-ethynyl-2-methylbenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methyl 3-ethynyl-2-methylbenzoate involves its interaction with specific molecular targets. The ethynyl group can participate in reactions that form covalent bonds with nucleophilic sites on biomolecules, potentially leading to the inhibition of enzyme activity or disruption of cellular processes. The ester functional group can undergo hydrolysis, releasing the active acid form, which may further interact with biological targets .

Comparison with Similar Compounds

Uniqueness: Methyl 3-ethynyl-2-methylbenzoate is unique due to the presence of both an ethynyl group and a methyl group on the benzene ring, which imparts distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research applications.

Properties

Molecular Formula

C11H10O2

Molecular Weight

174.20 g/mol

IUPAC Name

methyl 3-ethynyl-2-methylbenzoate

InChI

InChI=1S/C11H10O2/c1-4-9-6-5-7-10(8(9)2)11(12)13-3/h1,5-7H,2-3H3

InChI Key

FQWJZVUZUQAZEE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1C(=O)OC)C#C

Origin of Product

United States

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